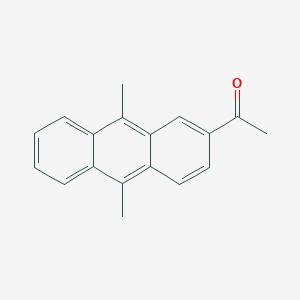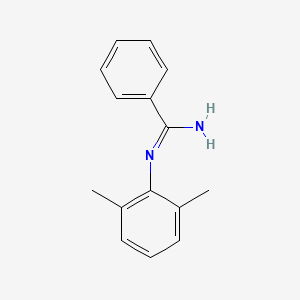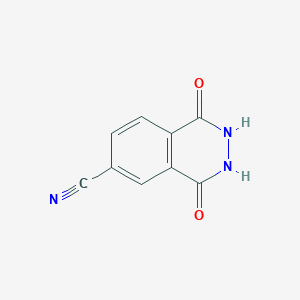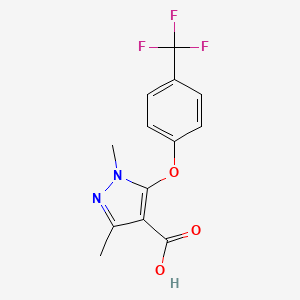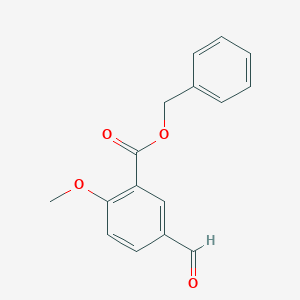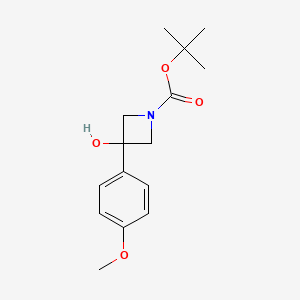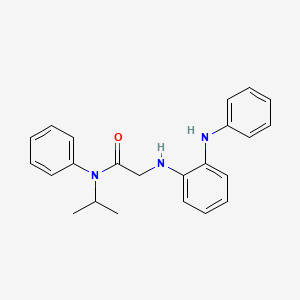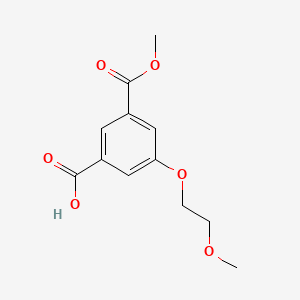![molecular formula C19H27Cl2N3O4 B8460293 (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate](/img/structure/B8460293.png)
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate
Descripción general
Descripción
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate is a complex organic compound that features a dichlorobenzyl group, a piperazine ring, and a tert-butoxycarbonyl-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzyl chloride and 4-(2-aminoethyl)piperazine.
Protection of Amino Group: The amino group of 4-(2-aminoethyl)piperazine is protected using tert-butoxycarbonyl (Boc) anhydride to form 4-(2-((tert-butoxycarbonyl)amino)ethyl)piperazine.
Coupling Reaction: The protected piperazine derivative is then coupled with 3,5-dichlorobenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate can undergo various chemical reactions:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Deprotection: Yields the free amine derivative.
Substitution: Yields substituted benzyl derivatives.
Oxidation and Reduction: Yields oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, facilitating the synthesis of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-((tert-butoxycarbonyl)amino)ethyl)piperazine-1-carboxylate: Similar structure but lacks the dichlorobenzyl group.
3,5-Dichlorobenzyl piperazine-1-carboxylate: Similar structure but lacks the tert-butoxycarbonyl-protected amino group.
Uniqueness
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate is unique due to the combination of the dichlorobenzyl group and the protected aminoethyl piperazine moiety. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Propiedades
Fórmula molecular |
C19H27Cl2N3O4 |
|---|---|
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27Cl2N3O4/c1-19(2,3)28-17(25)22-4-5-23-6-8-24(9-7-23)18(26)27-13-14-10-15(20)12-16(21)11-14/h10-12H,4-9,13H2,1-3H3,(H,22,25) |
Clave InChI |
WTTBVAAFODSJAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1H-[4,4]bipyrimidinyl-6-one](/img/structure/B8460214.png)
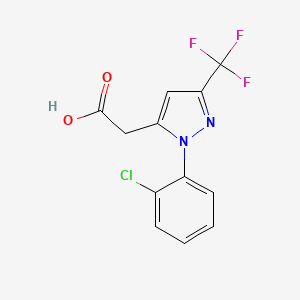
![(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B8460221.png)
